molecular formula C11H15N3OS B2495765 (5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone CAS No. 2415623-26-4

(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone

Cat. No. B2495765
CAS RN: 2415623-26-4
M. Wt: 237.32
InChI Key: GRRUMZVDNGTBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DTMM belongs to the class of pyrimidine derivatives and has a molecular formula of C12H18N2O2S.

Mechanism of Action

(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has been shown to selectively target cancer cells by inducing DNA damage and inhibiting the activity of oncogenic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit the activity of specific enzymes and proteins involved in cellular processes. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been found to have antibacterial and antifungal effects, inhibiting the growth of various pathogenic microorganisms.

Advantages and Limitations for Lab Experiments

(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound has been shown to have high potency and selectivity for specific targets, making it a valuable tool for drug discovery and development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound can also be toxic to cells at high concentrations, which can affect the interpretation of results.

Future Directions

(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone has shown promising results in various scientific research applications, and there are several future directions for its use. This compound can be further optimized for its pharmacological properties and used as a lead compound for drug discovery and development. It can also be used in combination with other drugs to enhance their efficacy and reduce their toxicity. This compound can be studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Further research is needed to fully understand the pharmacological properties of this compound and its potential applications in medicine.

Synthesis Methods

(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process involving the reaction of 4-chloropyrimidine with morpholine followed by the addition of thiomorpholine and the subsequent reduction of the resulting intermediate. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to obtain high yields and purity of this compound.

Scientific Research Applications

(5,6-Dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone has shown promising results in various scientific research applications. It has been studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has shown potential as an antibacterial and antifungal agent, inhibiting the growth of various pathogenic microorganisms.

properties

IUPAC Name

(5,6-dimethylpyrimidin-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-8-9(2)12-7-13-10(8)11(15)14-3-5-16-6-4-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRUMZVDNGTBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)N2CCSCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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